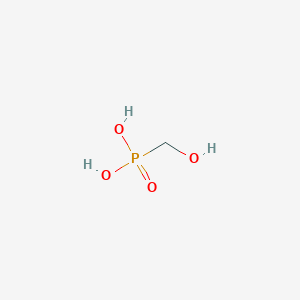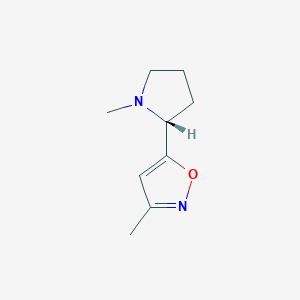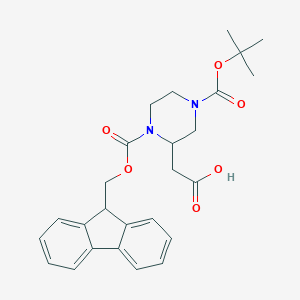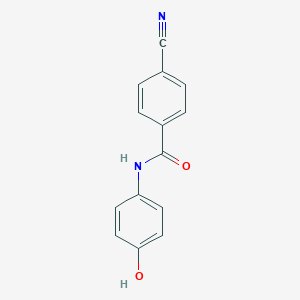
4-Cyano-N-(4-hydroxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-N-(4-hydroxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is also known as HET0016, and its chemical formula is C14H10N2O2. The compound is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, which is a potent vasoconstrictor and plays a crucial role in regulating blood pressure.
Wirkmechanismus
The mechanism of action of 4-Cyano-N-(4-hydroxyphenyl)benzamide involves the selective inhibition of the enzyme cytochrome P450 4A (CYP4A), which is responsible for the synthesis of 20-HETE. The inhibition of 20-HETE synthesis leads to vasodilation, decreased inflammation, and improved renal function.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Cyano-N-(4-hydroxyphenyl)benzamide has significant biochemical and physiological effects. The compound has been shown to decrease blood pressure, improve renal function, decrease inflammation, and reduce oxidative stress. Additionally, it has been shown to have neuroprotective effects in animal models of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-Cyano-N-(4-hydroxyphenyl)benzamide in lab experiments is its selectivity for CYP4A and inhibition of 20-HETE synthesis. This allows for the investigation of the specific role of 20-HETE in various physiological processes. However, one of the limitations of using the compound is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-Cyano-N-(4-hydroxyphenyl)benzamide in scientific research. One of the areas of interest is the investigation of the compound's potential in the treatment of cardiovascular diseases, such as hypertension and stroke. Additionally, further studies are needed to investigate the compound's potential in the treatment of renal injury and inflammation. Finally, the development of more potent and selective inhibitors of CYP4A may lead to the discovery of new therapeutic targets for various diseases.
Conclusion:
In conclusion, 4-Cyano-N-(4-hydroxyphenyl)benzamide is a potent and selective inhibitor of 20-HETE synthesis that has significant potential in scientific research. Its selective inhibition of CYP4A allows for the investigation of the specific role of 20-HETE in various physiological processes. While the compound has limitations in its solubility, its potential in the treatment of cardiovascular diseases, renal injury, and inflammation makes it an exciting area of research for the future.
Synthesemethoden
The synthesis of 4-Cyano-N-(4-hydroxyphenyl)benzamide involves the reaction of 4-hydroxybenzamide with cyanogen bromide in the presence of triethylamine. The reaction yields a white solid, which is then purified by recrystallization. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-Cyano-N-(4-hydroxyphenyl)benzamide has been widely used in scientific research to investigate the role of 20-HETE in various physiological processes. Studies have shown that 20-HETE plays a crucial role in regulating blood pressure, renal function, and inflammation. The selective inhibition of 20-HETE synthesis by 4-Cyano-N-(4-hydroxyphenyl)benzamide has been shown to have beneficial effects in animal models of hypertension, stroke, and renal injury.
Eigenschaften
CAS-Nummer |
149505-51-1 |
|---|---|
Produktname |
4-Cyano-N-(4-hydroxyphenyl)benzamide |
Molekularformel |
C14H10N2O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
4-cyano-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C14H10N2O2/c15-9-10-1-3-11(4-2-10)14(18)16-12-5-7-13(17)8-6-12/h1-8,17H,(H,16,18) |
InChI-Schlüssel |
PXHWEMILIJIMHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)O |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)O |
Synonyme |
4-cyano-N-(4-hydroxyphenyl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



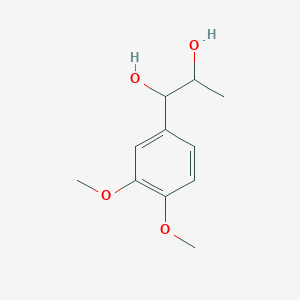
![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)
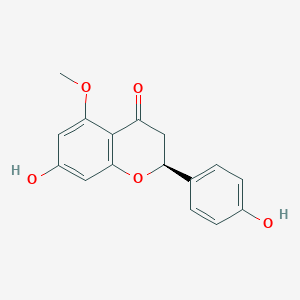
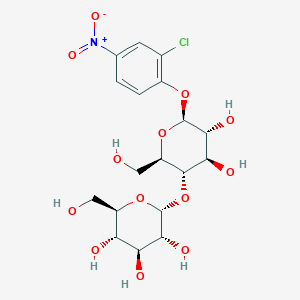
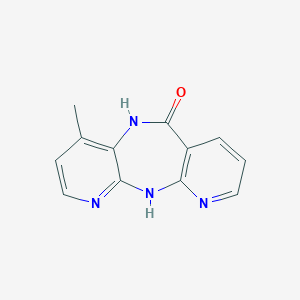
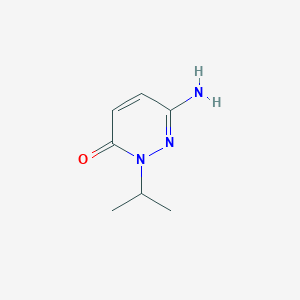
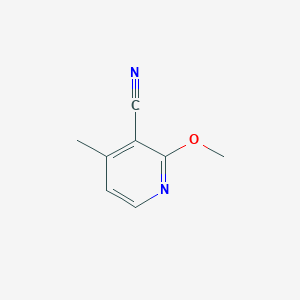
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
